1,5,6-Trimethyl-1H-indazole-4,7-dione
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Overview
Description
1,5,6-Trimethyl-1H-indazole-4,7-dione is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-Trimethyl-1H-indazole-4,7-dione typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,5,6-Trimethyl-1H-indazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the indazole ring.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the indazole ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 1,5,6-Trimethyl-1H-indazole-4,7-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through various biochemical pathways, depending on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-indazole-4-acetic acid
- 1-Methyl-1H-indazole-4-yl propanoic acid
- 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
Uniqueness
1,5,6-Trimethyl-1H-indazole-4,7-dione stands out due to its unique substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
88522-66-1 |
---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1,5,6-trimethylindazole-4,7-dione |
InChI |
InChI=1S/C10H10N2O2/c1-5-6(2)10(14)8-7(9(5)13)4-11-12(8)3/h4H,1-3H3 |
InChI Key |
AMMMNFDCNLHQPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C=NN2C)C |
Origin of Product |
United States |
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